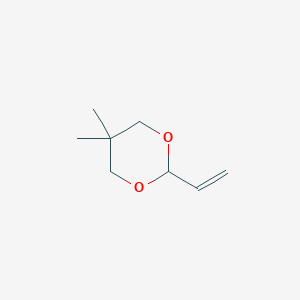

5,5-Dimethyl-2-vinyl-1,3-dioxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5-Dimethyl-2-vinyl-1,3-dioxane is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. It is a cyclic ether with a vinyl group and two methyl groups attached to the dioxane ring. This compound has been synthesized using various methods and has shown promising results in scientific research applications. In

Scientific Research Applications

5,5-Dimethyl-2-vinyl-1,3-dioxane has shown potential applications in various scientific research areas. It has been used as a monomer in the synthesis of polymers for drug delivery systems. The polymerization of this compound with other monomers has resulted in the formation of nanoparticles that can encapsulate drugs and release them in a controlled manner. This compound has also been used as a ligand in the synthesis of metal complexes for catalytic reactions. The metal complexes formed have shown high catalytic activity in various reactions such as Suzuki coupling and Heck reactions.

Mechanism Of Action

The mechanism of action of 5,5-Dimethyl-2-vinyl-1,3-dioxane is not fully understood. However, it is believed that the vinyl group attached to the dioxane ring plays a crucial role in its reactivity. The vinyl group can undergo various reactions such as addition and elimination reactions, making it a versatile compound for various applications.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 5,5-Dimethyl-2-vinyl-1,3-dioxane. However, studies have shown that this compound is not toxic to cells and has low cytotoxicity. It has also been reported to have low skin irritation potential, making it a potential candidate for topical applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5,5-Dimethyl-2-vinyl-1,3-dioxane is its reactivity and versatility. It can undergo various reactions, making it a useful compound for the synthesis of polymers and metal complexes for catalytic reactions. However, one limitation of this compound is its limited solubility in water, which may affect its applications in biological systems.

Future Directions

There are several potential future directions for 5,5-Dimethyl-2-vinyl-1,3-dioxane. One direction is the synthesis of new polymers using this compound as a monomer for drug delivery systems. Another direction is the synthesis of new metal complexes for catalytic reactions. Additionally, further research can be done to understand the mechanism of action and potential applications of this compound in biological systems.

Conclusion:

In conclusion, 5,5-Dimethyl-2-vinyl-1,3-dioxane is a unique compound with potential applications in various scientific research areas. Its reactivity and versatility make it a useful compound for the synthesis of polymers and metal complexes for catalytic reactions. Further research is needed to fully understand its mechanism of action and potential applications in biological systems.

properties

CAS RN |

13260-75-8 |

|---|---|

Product Name |

5,5-Dimethyl-2-vinyl-1,3-dioxane |

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

2-ethenyl-5,5-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C8H14O2/c1-4-7-9-5-8(2,3)6-10-7/h4,7H,1,5-6H2,2-3H3 |

InChI Key |

QTKAQSUDWKTUTM-UHFFFAOYSA-N |

SMILES |

CC1(COC(OC1)C=C)C |

Canonical SMILES |

CC1(COC(OC1)C=C)C |

Other CAS RN |

13260-75-8 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)